Ulimorelin hydrochloride
Overview
Description
Ulimorelin Hydrochloride is a novel small molecule ghrelin agonist developed by Tranzyme Pharma. It is primarily investigated for its potential to treat postoperative ileus and diabetic gastroparesis, conditions characterized by impaired gastrointestinal motility .
Preparation Methods
The synthesis of Ulimorelin Hydrochloride involves coupling the Ulimorelin intermediate step by step with an Fmoc synthesis policy to obtain Ulimorelin peptide resin. The peptide resin is then cracked, and the cracked linear peptide is cyclized in a liquid phase to generate high-purity stable Ulimorelin. Finally, the compound is recrystallized and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Ulimorelin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ulimorelin Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists.
Biology: Research focuses on its effects on gastrointestinal motility and its potential to enhance gastric emptying.
Medicine: Clinical trials have investigated its efficacy in treating postoperative ileus and diabetic gastroparesis.
Industry: It is explored for its potential use in developing new prokinetic agents .
Mechanism of Action
Ulimorelin Hydrochloride acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a). Ghrelin, the endogenous ligand for this receptor, stimulates gastric motility and accelerates gastric emptying. Ulimorelin mimics these effects by binding to the receptor and activating the same pathways, leading to improved gastrointestinal transit .
Comparison with Similar Compounds
Ulimorelin Hydrochloride is compared with other ghrelin receptor agonists such as:
Ghrelin: The natural ligand for GHSR-1a, which also stimulates gastric motility.
Metoclopramide: A prokinetic agent currently used to treat gastroparesis, but with a different mechanism of action.
TZP-102: Another ghrelin receptor agonist developed by Tranzyme Pharma with similar applications.
This compound is unique due to its selective action on the ghrelin receptor and its potential to treat specific gastrointestinal motility disorders .
Properties
IUPAC Name |
(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXEQBDJMFCMN-DHHNQDMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241766 | |
Record name | Ulimorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951326-02-6 | |
Record name | Ulimorelin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulimorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIMORELIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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